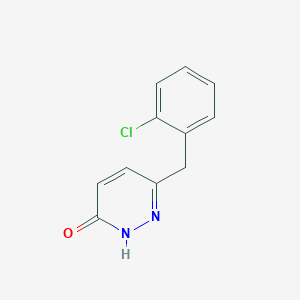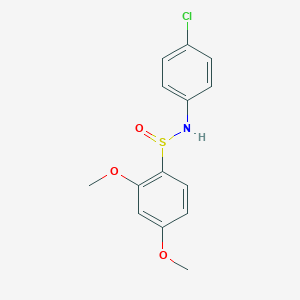
N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfinamide
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would include details about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties .Scientific Research Applications
Supramolecular Architecture Studies
Research on similar compounds, including N-aryl-2,5-dimethoxybenzenesulfonamides, has revealed their significance in pharmacology. Their molecular structures exhibit diverse supramolecular architectures, owing to various weak intermolecular interactions. This study highlights the role of the sulfonamide moiety in pharmacophores and demonstrates the impact of molecular interactions on the structural characteristics of these compounds (Shakuntala et al., 2017).
Chemical Synthesis and Potential Herbicide Application
The synthesis and potential applications of chlorohydroxybenzenesulfonyl derivatives have been explored. These compounds, including similar chlorophenol derivatives, have shown promise as potential herbicides. Their synthesis involves reactions with various nucleophilic reagents and has been characterized by their infrared and NMR spectral characteristics (Cremlyn & Cronje, 1979).
Photooxidation Studies
Studies on the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide have contributed to understanding the chemical behavior of these compounds under specific conditions. The research demonstrates the production of nitroso- and nitro-products under certain irradiation conditions, which is significant for understanding the chemical properties and potential applications of these compounds (Miller & Crosby, 1983).
Analytical Chemistry and Environmental Monitoring
The compound and its derivatives have found applications in analytical chemistry, particularly in the development of sensors. For instance, a study on the development of a highly efficient Co2+ ions sensor based on a derivative of N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfinamide demonstrates the compound's utility in environmental monitoring and detection of heavy metals (Sheikh et al., 2016).
Vaccine Adjuvant Research
Innovative research has explored the use of derivatives of this compound as vaccine adjuvants. This research is significant as it opens new avenues for enhancing vaccine efficacy through synthetic small-molecule adjuvants, demonstrating the compound's potential in biomedical applications (Sato-Kaneko et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-18-12-7-8-14(13(9-12)19-2)20(17)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISCIIGNNDSGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)NC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3128830.png)
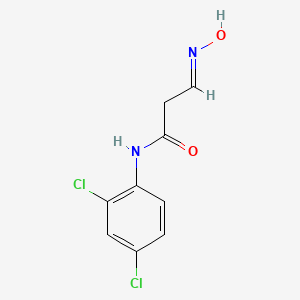
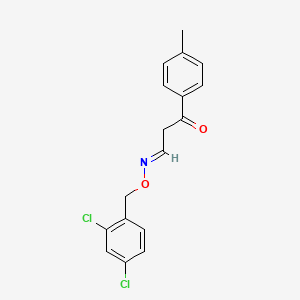
![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)

![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B3128853.png)
![4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B3128864.png)
![N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide](/img/structure/B3128870.png)
![N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3128889.png)
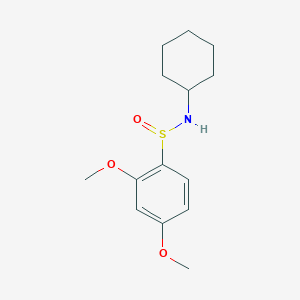
![6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B3128911.png)
![N-benzyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3128914.png)
